molecular formula C16H23N3 B7906241 3-(4-piperazin-1-ylbutyl)-1H-indole

3-(4-piperazin-1-ylbutyl)-1H-indole

Cat. No. B7906241
M. Wt: 257.37 g/mol
InChI Key: QYXDWAKEXSQZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-piperazin-1-ylbutyl)-1H-indole is a useful research compound. Its molecular formula is C16H23N3 and its molecular weight is 257.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-piperazin-1-ylbutyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-piperazin-1-ylbutyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorination for Improved Pharmacokinetics : Fluorination of 3-(3-(piperazin-1-yl)propyl)indoles, a closely related compound, was found to significantly reduce their pKa, leading to improved oral absorption and pharmacokinetic profiles. These compounds maintain high affinity and selectivity for the 5-HT1D receptor and show agonist efficacy in vitro (van Niel et al., 1999).

  • Potential Treatment for Cognitive Disorders : Indole derivatives with a piperazin-1-yl group have been synthesized and evaluated as 5-HT6 receptor ligands. They have shown potent in vitro binding affinity and selectivity, along with a good pharmacokinetic profile, making them promising candidates for the treatment of cognitive disorders (Nirogi et al., 2016).

  • Cytotoxic Agents Against Cancer : Some 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and shown significant cytotoxicity against liver and colon cancer cell lines, with some compounds demonstrating lower IC50 concentrations than standard drugs like 5-fluorouracil (Akkoç et al., 2012).

  • Pharmaceutical Compound Analysis : Studies have focused on determining the crystal and molecular structure of 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole, involving density functional calculations and X-ray diffraction. This research is crucial for understanding the molecular interactions and stability of such compounds (Şahin et al., 2017).

  • Antidepressant Research : Research on arylpiperazinyl-cyclohexyl indole derivatives has been conducted to discover new antidepressants. These compounds have been evaluated for their affinity as 5-HT transporter inhibitors and 5-HT1A receptor antagonists, contributing to the understanding of structure-activity relationships in antidepressant drugs (Zhou et al., 2008).

  • Antimicrobial and Antifungal Activities : Some indole derivatives with piperazin-1-yl groups have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant effects against various microorganisms (Gaikwa et al., 2009).

properties

IUPAC Name

3-(4-piperazin-1-ylbutyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-2-7-16-15(6-1)14(13-18-16)5-3-4-10-19-11-8-17-9-12-19/h1-2,6-7,13,17-18H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXDWAKEXSQZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-piperazin-1-ylbutyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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